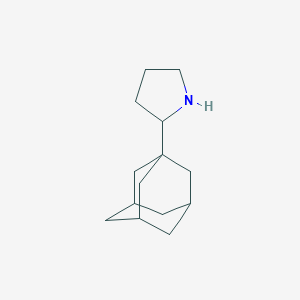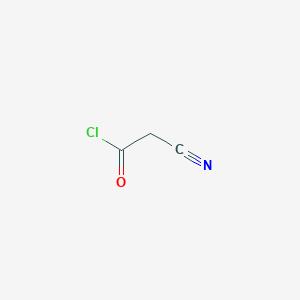![molecular formula C8H4ClF3N2 B169397 8-氯-6-(三氟甲基)咪唑并[1,2-a]吡啶 CAS No. 178488-36-3](/img/structure/B169397.png)
8-氯-6-(三氟甲基)咪唑并[1,2-a]吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorine atom at the 8th position and a trifluoromethyl group at the 6th position on the imidazo[1,2-a]pyridine ring. Its molecular formula is C8H4ClF3N2, and it is known for its stability and reactivity, making it a valuable intermediate in organic synthesis .
科学研究应用
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is the glucagon-like peptide 1 receptor (GLP-1R) . GLP-1R is a key player in the regulation of glucose homeostasis, and its activation leads to an increase in insulin secretion, thereby helping to control blood glucose levels .
Mode of Action
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine acts as a GLP-1R activator . It interacts with GLP-1R, leading to an increase in GLP-1 secretion . This increased secretion enhances the glucose responsiveness, which is crucial for maintaining glucose homeostasis .
Biochemical Pathways
The activation of GLP-1R by 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine triggers a cascade of biochemical reactions. The primary pathway affected is the insulin signaling pathway . The increased GLP-1 secretion enhances the body’s response to glucose, leading to increased insulin secretion and thereby helping to regulate blood glucose levels .
Result of Action
The activation of GLP-1R by 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine results in increased GLP-1 secretion . This leads to enhanced glucose responsiveness, which is manifested at the molecular level as increased insulin secretion . At the cellular level, this can help regulate blood glucose levels, contributing to the maintenance of glucose homeostasis .
Action Environment
The action, efficacy, and stability of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . For instance, it is recommended that the compound be stored in a dry, cool, and well-ventilated place
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethylating agents. For instance, the reaction of 8-chloroimidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine may involve large-scale reactions using similar synthetic routes. The process typically includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .
化学反应分析
Types of Reactions
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with various electrophiles to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
相似化合物的比较
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: This compound has a carboxylic acid group at the 2nd position, which can influence its reactivity and applications.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine oxadiazole thioether derivatives: These derivatives have shown significant nematicidal and fungicidal activities.
Uniqueness
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug design and other applications .
属性
IUPAC Name |
8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-6-3-5(8(10,11)12)4-14-2-1-13-7(6)14/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSHPRLSCABXRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90413983 |
Source


|
| Record name | 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178488-36-3 |
Source


|
| Record name | 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90413983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














